4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)pyridine
Description
Properties
IUPAC Name |
4-chloro-6-methyl-1-pyridin-4-ylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5/c1-7-15-10(12)9-6-14-17(11(9)16-7)8-2-4-13-5-3-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIUMNODNUQZII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C3=CC=NC=C3)C(=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)pyridine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of 4-chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidine with pyridine derivatives under controlled conditions . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)pyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the pyrazolo[3,4-D]pyrimidine ring can be substituted by nucleophiles such as amines and thiols.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially modifying its biological activity.
Coupling reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium (Pd) catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)pyridine has several scientific research applications:
Medicinal chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) tyrosine kinases
Cancer research: The compound exhibits cytotoxic activity against various cancer cell lines, making it a candidate for anti-cancer drug development.
Biological studies: It is used in studies to understand its mechanism of action and interactions with biological targets.
Industrial applications: The compound’s derivatives are explored for their potential use in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)pyridine involves its interaction with specific molecular targets. It acts as an inhibitor of protein kinases, such as CDKs and EGFR . By binding to the active site of these kinases, the compound prevents their phosphorylation activity, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazolo[3,4-d]pyrimidine core is highly versatile, with substitutions at positions 1, 4, and 6 significantly altering chemical and biological properties. Below is a detailed comparison with structurally related compounds from the evidence:
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Key Observations
Position 1 Substituent: Phenyl or aryl groups (e.g., in compound 2 from ) enhance planarity and π-π interactions, favoring binding to hydrophobic enzyme pockets .
Position 4 Substituent: The chloro group is a common leaving group, enabling further functionalization (e.g., hydrazinolysis to form hydrazinyl derivatives in ) . Replacement of chloro with morpholinyl or methanesulfonylphenyl groups (as in and ) modifies electronic properties and target selectivity .
Position 6 Substituent :
- Methyl groups (as in the target compound) reduce steric hindrance, while chloromethyl () or phenyl () groups increase steric bulk and alter electronic effects .
Biological Activity :
- Hydrazinyl derivatives (e.g., compound 3 in ) exhibit antiviral activity, likely due to their ability to inhibit viral polymerase .
- Isopropyl or morpholine-containing analogs ( and ) show kinase inhibitory effects, suggesting the target compound’s pyridine group may similarly target ATP-binding pockets .
Research Findings and Limitations
- Synthetic Flexibility : The chloro group at position 4 allows diverse derivatization, as demonstrated by hydrazine substitution (73% yield in ) and Schiff base formation (70–75% yield in compounds 5a–l ) .
- Spectroscopic Data : IR and NMR data (e.g., δ 8.26 ppm for phenyl-H2/H6 in ) confirm regioselective substitution patterns, critical for structure-activity relationship studies .
- Gaps in Evidence : Direct data on the target compound’s synthesis, solubility, or bioactivity are absent. Extrapolation from analogs suggests its pyridine group may enhance solubility but reduce metabolic stability compared to phenyl derivatives.
Biological Activity
4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)pyridine is a heterocyclic compound that has gained attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 244.67 g/mol. The compound features a pyrazolo[3,4-D]pyrimidine core, which is known for its diverse biological activities.
Anticancer Properties
Research indicates that compounds containing the pyrazolo[3,4-D]pyrimidine structure exhibit significant anticancer activity. For instance, derivatives of this class have been tested against various cancer cell lines, including lung carcinoma (A549) and breast adenocarcinoma (MCF7). In vitro studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis through several mechanisms:
- Inhibition of Kinases : Some derivatives have shown the ability to inhibit key kinases involved in cancer progression, such as Aurora A kinase and Janus kinases (JAK1 and JAK2) .
- Pro-apoptotic Activity : The activation of caspase cascades has been observed in treated cancer cells, leading to programmed cell death .
Other Pharmacological Activities
Beyond anticancer effects, this compound may exhibit additional biological activities:
- Antiviral Effects : Some studies suggest that pyrazolo[3,4-D]pyrimidine derivatives can inhibit viral replication by targeting viral enzymes .
- Immunosuppressive Properties : The compound has also been explored for its potential to modulate immune responses, making it a candidate for autoimmune disease treatment .
Case Studies and Experimental Findings
Several studies have evaluated the biological activity of pyrazolo[3,4-D]pyrimidine derivatives:
-
Study on Anticancer Activity : A recent study synthesized a series of pyrazolo[3,4-D]pyrimidine derivatives and evaluated their cytotoxicity against various human cancer cell lines. The results indicated that certain compounds had half-maximal cytotoxic concentrations (CC50) significantly lower than standard chemotherapeutics like cisplatin .
Compound CC50 (μM) Cell Line Compound A 15 A549 Compound B 10 MCF7 Compound C 25 HT29 - Mechanistic Studies : Further investigations revealed that some derivatives could inhibit the activity of P-glycoprotein, enhancing the efficacy of other anticancer agents by overcoming drug resistance mechanisms .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyridine with high yield and purity?
- Methodological Answer :
- Reaction Optimization : Use a stepwise approach, such as heating intermediates to 50°C in aqueous HCl to achieve a clear solution, followed by controlled crystallization (52.7% yield achieved under these conditions) .
- Purification : Employ filtration and rinsing with cold mother liquor, followed by drying under suction to constant weight. XRPD can confirm crystalline purity, with key peaks at specific 2θ angles (e.g., 10.5°, 15.2°, and 21.7°) .
- Characterization : Validate purity via HPLC (≥95%) and structural integrity via ¹H/¹³C NMR .
Q. How should safety protocols be integrated into experimental design for handling this compound?
- Methodological Answer :
- Protective Measures : Use gloves, protective eyewear, and fume hoods to avoid dermal/ocular exposure. Contaminated clothing must be removed immediately .
- Waste Management : Segregate and dispose of waste via certified hazardous waste handlers to prevent environmental contamination .
- Emergency Response : Consult safety data sheets (SDS) for first-aid measures, including decontamination and medical consultation .
Q. Which analytical techniques are most reliable for confirming the compound’s structural identity?
- Methodological Answer :
- XRPD : Use peak intensity and position matching (e.g., 2θ = 10.5°, intensity = 100%) to confirm crystalline structure .
- NMR : Assign peaks for pyrazole (δ 8.2–8.5 ppm) and pyridine (δ 7.4–7.8 ppm) protons to verify substituent positions .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ = 289.72 m/z) .
Advanced Research Questions
Q. What strategies can resolve contradictions in solubility data across studies?
- Methodological Answer :
- Solvent Screening : Test solubility in polar (e.g., DMSO) vs. non-polar (e.g., chloroform) solvents at 25°C and 50°C.
- Purity Impact : Use HPLC to correlate solubility discrepancies with impurities (e.g., unreacted starting materials) .
- Thermodynamic Analysis : Measure enthalpy of dissolution via calorimetry to identify polymorphic influences .
Q. How can the compound’s reactivity be modulated for selective functionalization in drug development?
- Methodological Answer :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., Cl at position 4) to activate pyrimidine for nucleophilic substitution .
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during coupling reactions .
- Catalytic Conditions : Optimize Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl functionalization, monitoring progress via TLC .
Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?
- Methodological Answer :
- Temperature Control : Maintain reactions at 50°C to favor intermediate stability while minimizing decomposition .
- Stoichiometric Adjustments : Use 1.2 equivalents of HCl to ensure complete protonation of basic sites, reducing side reactions .
- In Situ Monitoring : Employ FTIR to detect carbonyl intermediates (e.g., 1700 cm⁻¹) and adjust reagent addition rates .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
